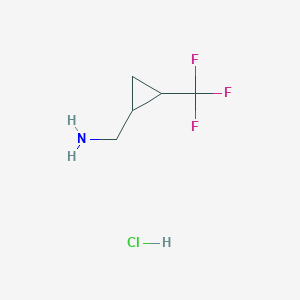
3-Fluoro-2-isocyanatobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O. It is a fluorinated aromatic isocyanate, which means it contains both a fluorine atom and an isocyanate group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Fluoro-2-isocyanatobenzonitrile may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The isocyanate group can be introduced using phosgene or other carbonyl diimidazole reagents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Addition Reactions: Amines or alcohols in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzonitriles: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-isocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom and isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-isocyanatobenzonitrile involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives. The fluorine atom can also influence the reactivity and stability of the compound by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-isocyanatobenzonitrile
- 4-Fluoro-2-isocyanatobenzonitrile
- 3-Fluoro-4-isocyanatobenzonitrile
Uniqueness
3-Fluoro-2-isocyanatobenzonitrile is unique due to the specific positioning of the fluorine atom and the isocyanate group on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and stability, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C8H3FN2O |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
3-fluoro-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
InChI-Schlüssel |
RLKWQZGHFBCXJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)N=C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)


![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)




![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)

![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

